![molecular formula C7H6BrN3 B13904330 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13904330.png)
3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the transition-metal-free strategy described by Trofimov’s research group involves three steps: cross-coupling of pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom can be substituted with nucleophiles such as amines or other functional groups under suitable conditions. For example:
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Amination Reactions : Under metal-free conditions and microwave irradiation, this compound can yield either 2-amino or 3-amino derivatives depending on the reaction conditions employed .
Cross-Coupling Reactions
The compound can participate in cross-coupling reactions such as Suzuki or Sonogashira reactions:
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In these reactions, the bromine atom is replaced by other functional groups, enhancing its versatility in synthetic chemistry.
Intramolecular Cyclization
Intramolecular cyclization reactions can lead to more complex structures with enhanced biological activities. For instance, t-BuOK mediated intramolecular cyclization has been reported to form various derivatives effectively .
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Research Findings and Applications
Research has demonstrated that derivatives of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine exhibit significant biological activities:
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Antiproliferative Effects : Studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines, indicating its potential as an anticancer agent.
Scientific Research Applications
3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its kinase inhibitory properties make it a valuable tool in studying cellular signaling pathways.
Medicine: The compound’s antitumor and antimicrobial activities are of interest in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its kinase inhibitory activity is a key aspect of its mechanism .
Comparison with Similar Compounds
3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
- 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
- 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
These compounds share similar structural features but may exhibit different biological activities. For example, while 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition, other derivatives may exhibit more antibacterial, antifungal, or antiviral activities .
Biological Activity
3-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications.
This compound can be synthesized through various chemical routes. A notable method involves the regioselective synthesis of dipyrrolopyrazine derivatives, which utilize key functionalization reactions of bromo and chloro derivatives of pyrrolo[2,3-b]pyrazines. The synthesis typically yields good to excellent results, with specific conditions enhancing the formation of desired products .
Synthesis Overview
Step | Description | Yield |
---|---|---|
1 | Regioselective C–N functionalization using 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine | 59–74% |
2 | Intramolecular cyclization using t-BuOK | 63–96% |
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly its interaction with biological targets and its potential therapeutic applications.
The mechanism by which this compound exerts its biological effects often involves interaction with specific proteins or enzymes. For instance, it may act as an inhibitor for certain bromodomain-containing proteins, which are implicated in various diseases including cancer and inflammatory disorders . The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with target sites, influencing cellular signaling pathways.
Case Studies and Research Findings
- Inhibition of BRD4 : Research has shown that compounds similar to this compound can inhibit bromodomain-containing protein 4 (BRD4), which plays a critical role in regulating gene expression related to cancer progression. In vitro studies demonstrated that these inhibitors could suppress cell proliferation and migration in cancer cell lines .
- Cytotoxicity Assays : In vitro cytotoxicity assays have been conducted using human cancer cell lines such as HeLa and HCT116. Results indicated that derivatives of pyrrolo[2,3-b]pyrazines exhibited significant antiproliferative effects, suggesting potential for development as anticancer agents .
Q & A
Q. What are the common synthetic routes for 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine?
Basic Research Focus
The synthesis of pyrrolo[2,3-b]pyrazine derivatives typically involves cyclization and halogenation strategies. Key methodologies include:
- Sonogashira Coupling and Reductive Cyclization : A regioselective Sonogashira coupling with trimethylsilylacetylene, followed by reductive ring closure using potassium tert-butoxide (KOtBu), yields the pyrrolo[2,3-b]pyrazine core .
- Annulation Reactions : Metal-free or metal-catalyzed annulation sequences (e.g., using N-bromosuccinimide for bromination) enable functionalization at the 3-position .
- Halogen Exchange : Substitution of chloro or iodo intermediates with bromine via nucleophilic aromatic substitution (e.g., using NaBr or CuBr) .
Example Protocol :
Start with 2-amino-3,5-dibromopyrazine.
Perform Sonogashira coupling with trimethylsilylacetylene.
Remove the silyl group and cyclize using KOtBu in NMP at 80°C .
Introduce bromine via NBS or direct halogen exchange.
Table 1: Comparison of Synthetic Routes
Method | Yield (%) | Key Conditions | Reference |
---|---|---|---|
Sonogashira + Cyclization | 69 | THF, Pd(PPh3)2Cl2, CuI, KOtBu | |
Annulation | 50–72 | NMP, 80°C, NBS |
Q. How does the molecular structure of this compound influence its biological activity?
Basic Research Focus
The fused pyrrole-pyrazine scaffold enables interactions with kinase domains:
- Hydrogen Bonding : The pyrazine nitrogen forms critical hydrogen bonds with the FGFR1 hinge region (e.g., as seen in 7-iodo analogs) .
- Halogen Effects : The 3-bromo group enhances steric bulk and electron-withdrawing properties, improving binding affinity to ATP pockets .
- Methyl Substitution : The 7-methyl group may modulate lipophilicity and metabolic stability .
Structural Insights :
- InChI Key : YGZUTCSWHPWNMC-UHFFFAOYSA-N (PubChem data for 7-iodo analog) .
- Molecular Weight : 245.02 g/mol (similar brominated analogs) .
Q. How can researchers assess the selectivity of this compound against related kinases (e.g., FGFR vs. c-Met)?
Advanced Research Focus
Methodologies :
- Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to quantify IC50 values .
- Co-Crystallography : Resolve binding modes with FGFR1 and c-Met to identify selectivity determinants (e.g., hydrophobic interactions vs. hinge-binding) .
- Mutagenesis Studies : Replace key residues (e.g., FGFR1 Ala564) to validate binding specificity .
Data Analysis :
In a study optimizing pyrrolopyrazine derivatives, compound 13 showed >100-fold selectivity for FGFR over c-Met due to optimized steric complementarity .
Q. What methodologies address discrepancies in reported biological activities across studies?
Advanced Research Focus
Common Pitfalls :
- Assay Conditions : Variability in pH, temperature, or ATP concentrations alters kinase inhibition profiles .
- Cellular Context : Differences in cell lines (e.g., FGFR-overexpressing vs. wild-type) affect efficacy .
Resolution Strategies :
Standardize Assays : Use consistent ATP concentrations (e.g., 1 mM) and buffer conditions .
Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and cellular proliferation assays .
Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) .
Q. How can computational models predict the binding affinity of this compound?
Advanced Research Focus
Tools and Workflows :
- Molecular Docking (AutoDock Vina) : Simulate interactions with FGFR1 (PDB: 3RHX) to prioritize analogs .
- MD Simulations (GROMACS) : Assess stability of hydrogen bonds over 100-ns trajectories .
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with IC50 values .
Case Study :
A co-crystal structure (PDB: 6X7L) revealed that the bromine atom fills a hydrophobic pocket in FGFR1, reducing off-target binding .
Q. What methodologies evaluate the metabolic stability of this compound?
Advanced Research Focus
Key Approaches :
- Microsomal Assays : Incubate with human liver microsomes (HLM) to measure t1/2 and CLint .
- CYP Inhibition Screening : Test against CYP3A4/2D6 to identify metabolic liabilities .
- Transporter Studies : Use Caco-2 cells to assess efflux ratios (P-gp/BCRP) .
Data from Analogs :
- 7-Iodo derivatives showed pH-dependent stability (t1/2 = 2.1 h at pH 7.4 vs. 0.8 h at pH 5.0) .
- Methyl groups at the 7-position improved microsomal stability by 40% compared to non-methylated analogs .
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-10-7-6(4)9-3-5(8)11-7/h2-3H,1H3,(H,10,11) |
InChI Key |
BQPYVAKYAJOHMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=NC(=CN=C12)Br |
Origin of Product |
United States |
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